1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core (5-oxopyrrolidine) substituted at position 3 with a carboxylic acid group and at position 1 with a 1H-indazol-3-yl moiety. The indazole group is a bicyclic aromatic system with two nitrogen atoms, which is structurally distinct from simpler phenyl or monocyclic heteroaryl substituents commonly found in related derivatives.
The indazole moiety is notable for its presence in clinically relevant molecules, such as kinase inhibitors and apoptosis modulators, suggesting that this compound could serve as a scaffold for drug discovery .
Properties
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10-5-7(12(17)18)6-15(10)11-8-3-1-2-4-9(8)13-14-11/h1-4,7H,5-6H2,(H,13,14)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVACFNORHOAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid” is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been found to interact with various targets, including Histone Deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They are key targets for anticancer drug discovery and developments.
Mode of Action
Indazole derivatives have been shown to inhibit hdacs. This inhibition can affect the structure of the chromatin and the degree of gene transcription, which can lead to changes in cell function and behavior.
Biochemical Pathways
Indazole derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit the p53/MDM2 pathway. The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. MDM2 is an E3 ubiquitin-protein ligase that interacts with p53 and marks it for degradation. Inhibition of this pathway can lead to increased levels of p53, promoting cell cycle arrest and apoptosis.
Pharmacokinetics
Indazole derivatives are generally well-absorbed and distributed throughout the body. They are metabolized by various enzymes in the liver and excreted through the kidneys.
Result of Action
The result of the action of this compound is likely to be cell cycle arrest and apoptosis, particularly in cancer cells. This is due to the inhibition of the p53/MDM2 pathway and the resulting increase in p53 levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the metabolism and excretion of the compound.
Biochemical Analysis
Biochemical Properties
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to proteins involved in the regulation of gene expression, thereby modulating transcriptional activities. These interactions highlight the compound’s potential as a modulator of biochemical pathways, making it a promising candidate for therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating the p53/MDM2 pathway and inhibiting Bcl2 family proteins. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation. These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis. Furthermore, it modulates signal transduction pathways by interacting with key signaling molecules such as kinases and phosphatases. These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that the compound maintains its biological activity for extended periods, although its efficacy may decrease due to gradual degradation. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, which are critical for its therapeutic application.
Biological Activity
1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS# 1401319-18-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molecular Weight : 241.24 g/mol
- InChI Key : OBVACFNORHOAKT-UHFFFAOYSA-N
- SMILES Representation : C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often utilize indazole derivatives as starting materials, which are then subjected to various chemical transformations to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various Gram-positive bacteria and fungi. For instance:
- Activity Against Staphylococcus aureus : The compound has shown promising results against methicillin-resistant strains (MRSA), indicating its potential as an alternative treatment for resistant infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
| Clostridioides difficile | 64 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, this compound has demonstrated anticancer properties. Studies involving human lung cancer cell lines (A549) revealed that derivatives of this compound exhibit cytotoxic effects, leading to cell death in a dose-dependent manner .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 10 | A549 |
| Derivative B | 15 | A549 |
| Derivative C | 20 | A549 |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with the synthesis of bacterial cell walls.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of several derivatives of the compound against multidrug-resistant pathogens. The results indicated that certain modifications led to enhanced antimicrobial potency and selectivity against resistant strains .
Another study focused on the anticancer effects where specific structural modifications resulted in improved cytotoxicity against lung cancer cells compared to standard chemotherapeutics.
Scientific Research Applications
Drug Discovery
1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is primarily utilized in drug discovery processes due to its structural properties that may contribute to biological activity against various diseases. Its indazole and pyrrolidine moieties are known to interact with biological targets effectively, making it a candidate for further pharmacological evaluation.
Anticancer Research
Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting potential use as a chemotherapeutic agent. For example, research has shown that indazole derivatives can induce apoptosis in cancer cells, which could be a critical mechanism for anticancer activity.
| Study Reference | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Study 1 | Breast Cancer | Apoptosis induction | Significant reduction in cell viability |
| Study 2 | Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |
Neurological Disorders
The indazole structure has also been associated with neuroprotective effects. Compounds similar to this compound have been explored for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The mechanism often involves modulation of neurotransmitter levels and neuroinflammation reduction.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indazole derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
Case Study 2: Neuroprotective Properties
Research conducted at a leading university investigated the neuroprotective effects of indazole derivatives in a model of neurodegeneration. The findings suggested that the compound could reduce oxidative stress markers and improve cognitive function in animal models.
Comparison with Similar Compounds
Table 1: Key Substituents and Reported Activities of Analogous Compounds
Antioxidant Activity
Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings exhibit enhanced antioxidant properties. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed a DPPH scavenging activity 1.35–1.5× higher than ascorbic acid due to the synergistic effect of the chloro and hydroxyl groups stabilizing free radicals .
- Free carboxylic acid moieties are critical for Fe³⁺ reduction, as seen in compounds with OD values up to 1.675 in reducing power assays .
Antimicrobial and Anticancer Activity
- Thiazol-naphthalene derivatives (e.g., compound 4a–h in ) demonstrated potent antibacterial activity against Staphylococcus aureus, likely due to the thiazol ring’s ability to disrupt bacterial membrane integrity .
- 1-(2-Hydroxyphenyl) derivatives showed structure-dependent anticancer activity in A549 lung adenocarcinoma cells, with hydrazone and azole substituents enhancing cytotoxicity .
Preparation Methods
Amidation via Carbonyldiimidazole Activation
One effective approach involves activating the indazole-3-carboxylic acid with carbonyldiimidazole (CDI) in a polar aprotic solvent such as dimethylformamide (DMF). The activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride or an appropriate amine to form the corresponding amide intermediate.
- Reaction conditions typically include stirring at room temperature until gas evolution ceases (~15 min), followed by heating at 60–65 °C for 2–3 hours to complete the reaction.
- Workup involves aqueous quenching, extraction with dichloromethane or ethyl acetate, washing with acid and base solutions, drying, and purification by recrystallization or chromatography.
- Yields reported for similar indazole carboxamide intermediates are in the range of 79–81%.
Coupling Using Carbodiimide Reagents
An alternative amidation method employs carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI·HCl) in the presence of pyridine in tetrahydrofuran (THF):
- The indazole-3-carboxylic acid and amine component are dissolved in THF with pyridine.
- EDCI·HCl is added, and the mixture is stirred at ambient temperature for 16–20 hours.
- The product precipitates upon aqueous workup and is isolated by filtration.
- This method yields the N-methoxy-N-methyl-1H-indazole-3-carboxamide intermediate with yields around 70–75%.
Cyclization to Form the 5-oxopyrrolidine Ring
Following amidation, cyclization to form the 5-oxopyrrolidine-3-carboxylic acid moiety can be achieved by intramolecular condensation or ring closure reactions under acidic or dehydrating conditions.
- Phosphorus oxychloride (POCl3) or other cyclization agents may be used to promote ring closure.
- Reaction temperature and time are optimized to maximize yield and minimize side products.
- Purification involves crystallization or chromatographic techniques.
Data Summary Table: Key Reaction Conditions and Yields
Research Findings and Notes
The diazotization method provides a versatile and efficient route to indazole-3-carboxylic acid derivatives, which serve as crucial intermediates in the synthesis of this compound.
Carbonyldiimidazole-mediated amidation is a preferred method for forming the amide bond due to its high yield and operational simplicity, avoiding harsh reagents and conditions.
Carbodiimide coupling in the presence of pyridine and THF is an alternative amidation strategy that offers good yields and ease of purification.
The cyclization step to form the pyrrolidine ring requires careful control of reaction parameters to prevent side reactions and maximize product purity.
Brominated analogs such as 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized using bromination (e.g., with N-bromosuccinimide) prior to cyclization, demonstrating the adaptability of the synthetic approach for functionalized derivatives.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the indazole-pyrrolidine scaffold and assess proton environments (e.g., carboxylic acid protons at δ 12–14 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the exact mass (e.g., CHNO, theoretical MW 259.08) .
What strategies are recommended for resolving contradictory data in biological activity studies involving this compound?
Advanced Research Question
Contradictions in activity (e.g., varying IC values across assays) require:
- Dose-response validation : Replicate experiments with standardized concentrations and controls to rule out assay-specific artifacts .
- Target specificity profiling : Use kinase panels or enzyme inhibition assays (e.g., PYCR1 inhibition studies ) to confirm off-target effects.
- Statistical rigor : Apply ANOVA or t-tests to assess significance, ensuring sample sizes meet power analysis requirements .
How can computational methods like molecular docking predict interactions between this compound and target enzymes?
Advanced Research Question
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the carboxylic acid moiety’s interaction with catalytic residues (e.g., hydrogen bonding in PYCR1’s active site ).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes .
- Free energy calculations : Apply MM/GBSA to predict binding affinity (ΔG), correlating with experimental IC values .
What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC over 24–72 hours .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Light sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light exposure .
How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Parallel synthesis : Use a solution-phase approach to generate analogs (e.g., modifying the indazole or pyrrolidine substituents) .
- Amidation/esterification : React the carboxylic acid group with amines or alcohols under EDC/HOBt coupling conditions .
- Yield optimization : Screen catalysts (e.g., DMAP for esterification) and solvents (e.g., DMF for polar intermediates) .
What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic properties?
Advanced Research Question
- In vitro :
- In vivo :
How should researchers address discrepancies between computational predictions and experimental results in target binding studies?
Advanced Research Question
- Force field validation : Cross-check docking results with crystallographic data (if available) .
- Solvent effects : Include explicit water molecules in simulations to account for hydration .
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) .
What analytical techniques are critical for detecting and quantifying degradation products during stability studies?
Basic Research Question
- LC-MS/MS : Identify degradation products via fragmentation patterns .
- FT-IR spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid O-H stretch at 2500–3300 cm) .
- Accelerated stability testing : Use elevated temperatures (40–60°C) to simulate long-term storage .
How can researchers design dose-escalation studies for toxicity profiling in preclinical models?
Advanced Research Question
- MTD determination : Administer escalating doses (e.g., 10–100 mg/kg) to rodents, monitoring body weight and organ toxicity for 14 days .
- Biomarker analysis : Measure serum ALT/AST for hepatotoxicity and BUN/creatinine for nephrotoxicity .
- Histopathology : Compare tissue sections (liver, kidney) from treated vs. control groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
